molecular formula C21H22ClFN2O3 B10834330 1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea

1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea

Cat. No.: B10834330
M. Wt: 404.9 g/mol
InChI Key: NXZOBNXJGCHNTQ-SJKOYZFVSA-N
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Description

PMID25666693-Compound-25 is a selective, central nervous system-penetrant, adenosine triphosphate-competitive leucine-rich repeat kinase 2 inhibitor. This compound was initially developed for its potential therapeutic effects in neurological disorders, particularly those involving the leucine-rich repeat kinase 2 pathway .

Preparation Methods

The synthesis of PMID25666693-Compound-25 involves multiple steps, including the formation of a spirocyclopropyl structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PMID25666693-Compound-25 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of leucine-rich repeat kinase 2 inhibition on chemical pathways.

    Biology: Investigated for its role in modulating cellular processes involving leucine-rich repeat kinase 2, such as autophagy and inflammation.

    Medicine: Explored as a potential therapeutic agent for neurological disorders, including Parkinson’s disease, due to its ability to inhibit leucine-rich repeat kinase 2 activity.

    Industry: Utilized in the development of new drugs targeting the leucine-rich repeat kinase 2 pathway

Mechanism of Action

PMID25666693-Compound-25 exerts its effects by inhibiting the activity of leucine-rich repeat kinase 2. This kinase is involved in various cellular processes, including autophagy, inflammation, and neuronal survival. By inhibiting leucine-rich repeat kinase 2, PMID25666693-Compound-25 can modulate these processes, potentially providing therapeutic benefits in conditions where leucine-rich repeat kinase 2 is dysregulated .

Comparison with Similar Compounds

PMID25666693-Compound-25 is unique in its selective inhibition of leucine-rich repeat kinase 2 and its ability to penetrate the central nervous system. Similar compounds include:

These compounds share similarities in their target and therapeutic potential but differ in their chemical structures, pharmacokinetics, and specific applications.

Properties

Molecular Formula

C21H22ClFN2O3

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea

InChI

InChI=1S/C21H22ClFN2O3/c1-21(2)10-17(13-6-7-15(23)18(22)19(13)28-21)25-20(27)24-16-5-3-4-11-8-12(26)9-14(11)16/h3-7,12,17,26H,8-10H2,1-2H3,(H2,24,25,27)/t12-,17-/m1/s1

InChI Key

NXZOBNXJGCHNTQ-SJKOYZFVSA-N

Isomeric SMILES

CC1(C[C@H](C2=C(O1)C(=C(C=C2)F)Cl)NC(=O)NC3=CC=CC4=C3C[C@@H](C4)O)C

Canonical SMILES

CC1(CC(C2=C(O1)C(=C(C=C2)F)Cl)NC(=O)NC3=CC=CC4=C3CC(C4)O)C

Origin of Product

United States

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